
5-Cloro-2,3-dihidro-1H-inden-1-OL
Descripción general
Descripción
5-Chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 . The IUPAC name for this compound is 5-chloro-1-indanol .
Molecular Structure Analysis
The InChI code for 5-Chloro-2,3-dihydro-1H-inden-1-ol is 1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-2,3-dihydro-1H-inden-1-ol is a solid at room temperature . It is stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Propiedades Antibacterianas y Antifúngicas
5-Cloro-2,3-dihidro-1H-inden-1-OL: ha sido estudiado por su potencial en la lucha contra infecciones bacterianas y fúngicas. La investigación indica que los derivados de este compuesto exhiben una actividad antibacteriana significativa contra bacterias Gram-positivas y Gram-negativas, así como propiedades antifúngicas contra agentes como Aspergillus niger y Candida albicans .
Actividad Antiviral
Los derivados del indol, que comparten una estructura similar a This compound, han mostrado prometedoras actividades antivirales. Se ha informado que estos compuestos inhiben virus como la influenza A y el virus Coxsackie B4, lo que sugiere posibles aplicaciones en el desarrollo de fármacos antivirales .
Potencial Antileishmanial
Algunos derivados de This compound han sido evaluados por su eficacia contra la leishmaniasis. Los estudios in vivo en ratones infectados han mostrado una inhibición significativa de la carga parasitaria en el hígado y el bazo, lo que indica un posible uso en el tratamiento de esta enfermedad .
Farmacocinética y Desarrollo de Fármacos
Las propiedades fisicoquímicas del compuesto, como la alta absorción gastrointestinal y la permeabilidad a la barrera hematoencefálica, lo convierten en un candidato para una mayor exploración en el desarrollo de fármacos. Su moderada lipofilia y solubilidad en agua sugieren que podría formularse eficazmente para uso medicinal .
Aplicaciones en la Ciencia de Materiales
Debido a su forma física sólida y estabilidad a temperatura ambiente, This compound podría utilizarse en la investigación de la ciencia de los materiales, particularmente en la síntesis de nuevos materiales o intermedios químicos .
Aplicaciones Ambientales
Las vías de síntesis y degradación de This compound podrían ser relevantes en la química ambiental, particularmente en la comprensión del destino ambiental de los compuestos orgánicos clorados .
Investigación Médica
Los derivados de este compuesto se están explorando para diversas aplicaciones médicas, incluido su potencial como agentes antiinflamatorios, analgésicos y antitumorales. Los estudios de acoplamiento molecular sugieren que podrían ser efectivos contra líneas celulares específicas, como el colon y el melanoma .
Investigación en Bioquímica
En bioquímica, This compound puede servir como un bloque de construcción para sintetizar moléculas complejas. Su reactividad y estabilidad en diversas condiciones lo hacen adecuado para estudios y experimentos bioquímicos .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXUNFVYUDYDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626321 | |
| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33781-38-3 | |
| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33781-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

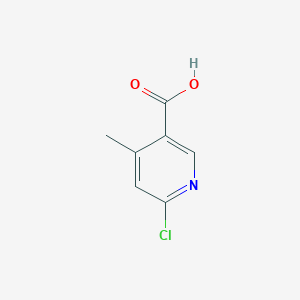
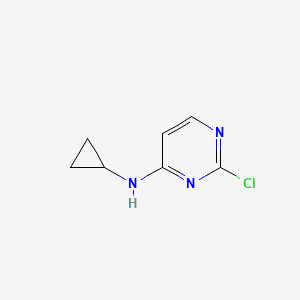
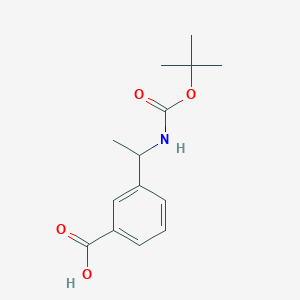
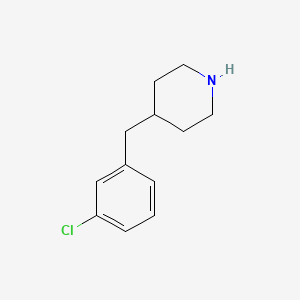
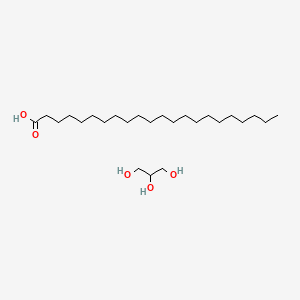
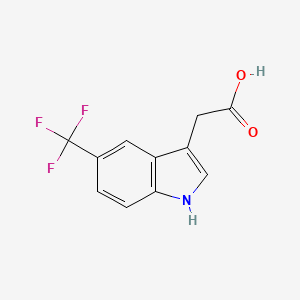
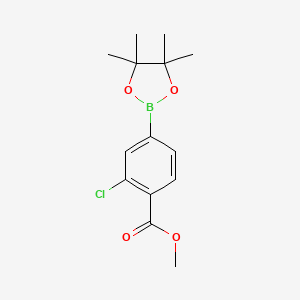
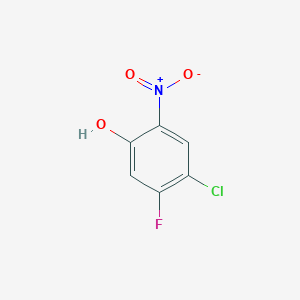
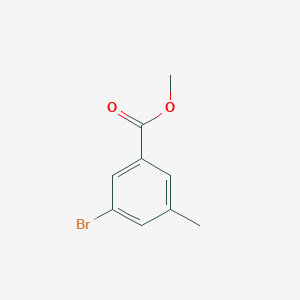
![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)


